molecular formula C10H9NO5 B1314384 Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate CAS No. 108492-48-4

Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate

Cat. No. B1314384
M. Wt: 223.18 g/mol
InChI Key: MVYNAWKGJNUDJT-UHFFFAOYSA-N
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Description

Compounds with nitrophenyl groups, like the one you mentioned, are often used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods. For instance, Fourier-transform infrared spectroscopy (FT-IR) can be used to identify functional groups present in the molecule .


Chemical Reactions Analysis

The nitro group in nitrophenyl compounds can undergo various reactions. For example, it can be reduced to an amino group in the presence of a reducing agent .

Scientific Research Applications

  • Organic Synthesis

    • Application : The compound is used in the solvent-free Betti reaction of 2-naphthol, 4-nitrobenzaldehyde and (S)-valine methyl ester .
    • Method : This reaction was carried out in a solvent-free environment .
    • Results : The reaction yielded the corresponding aminobenzylnaphthol of the (S,S)-2-((((hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic acid methyl ester in good yield (59%). This product was fully characterized .
  • Pharmaceutical Intermediates

    • Application : 4-Nitrophenyl isocyanate, a related compound, is used as a pharmaceutical intermediate .
    • Method : It was used in the synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carboxyl)-N-(4-nitrophenyl)hydrazinecarboxamide .
    • Results : The specific outcomes of this application are not detailed in the source .
  • Biological Potential of Indole Derivatives

    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Antiviral Activity

    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anticancer Activity

    • Application : 5-(2-Carboxyethenyl) indole derivatives gave anticancer response against HT-29 and K562 cell lines .
    • Method : The specific methods of synthesis and application are not detailed in the source .
    • Results : Compounds (E)-methyl 3-(1-tolyl-1H-indol-5-yl)acrylate (52), (E)-methyl 3-(1-benzyl-1H-indol-5-yl)acrylate (53) and (E)-methyl 3-(1-(4-(trifluoromethyl)benzyl)-1H-indol-5-yl)acrylate (54) demonstrated notable anticancer activity .
  • Aza-Michael Additions
    • Application : The compound is used in the aza-Michael addition of benzylamine to α,β-unsaturated esters to prepare N-benzylated β-amino esters .
    • Method : This reaction was carried out in the presence of catalytic amounts of DBU (0.2 eq) via a solvent-free reaction .
    • Results : Depending on the α,β-unsaturated esters, a reduction in reaction times was observed, with good to excellent yields for aza-Michael addition .

Future Directions

The future research directions for a compound depend on its potential applications. For instance, nitrophenyl compounds are being studied for their potential use in treating various diseases .

properties

IUPAC Name

methyl 3-(4-nitrophenyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-15-10(12)9-8(16-9)6-2-4-7(5-3-6)11(13)14/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNAWKGJNUDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536922
Record name Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate

CAS RN

108492-48-4
Record name Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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